molecular formula C14H10Cl2O4 B13010495 4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid

4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid

Cat. No.: B13010495
M. Wt: 313.1 g/mol
InChI Key: QWEKCWZYCLEQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid is a synthetic hydroxybenzoic acid derivative of significant interest in medicinal chemistry and biochemical research. Its structure integrates a 2,6-dichlorobenzyl ether group with a 2-hydroxybenzoic acid (salicylic acid) scaffold, a core structure known for its diverse biological activities. Hydroxybenzoic acids are extensively investigated for their potent antioxidant properties, which include direct free radical scavenging and the potential to induce the expression of endogenous antioxidant enzymes . Researchers are exploring this compound and its analogs for their potential to modulate key inflammatory pathways, such as the NF-κB signaling cascade, and to inhibit the production of pro-inflammatory cytokines . The structural motif of this compound suggests potential as a precursor or intermediate in the development of novel therapeutic agents. The 2,6-dichlorobenzyl moiety is a notable feature found in certain active pharmaceutical ingredients, such as the long-acting beta-2 agonist vilanterol, indicating its relevance in designing molecules with targeted biological functions . This combination of features makes this compound a valuable chemical tool for applications in pharmacology, chemical biology, and as a building block in organic synthesis for developing new active compounds.

Properties

Molecular Formula

C14H10Cl2O4

Molecular Weight

313.1 g/mol

IUPAC Name

4-[(2,6-dichlorophenyl)methoxy]-2-hydroxybenzoic acid

InChI

InChI=1S/C14H10Cl2O4/c15-11-2-1-3-12(16)10(11)7-20-8-4-5-9(14(18)19)13(17)6-8/h1-6,17H,7H2,(H,18,19)

InChI Key

QWEKCWZYCLEQJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC(=C(C=C2)C(=O)O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid typically involves the reaction of 2,6-dichlorobenzyl alcohol with salicylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents on Benzyl Group Molecular Weight (m/z) Key Functional Groups Notable Properties
4-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde 4-Cl 260.9 [M+H]+ Aldehyde, hydroxy, ether Moderate yield (49.1%)
4-((2,4-Dichlorobenzyl)oxy)-2-hydroxybenzaldehyde 2,4-Cl 295.0 [M+H]+ Aldehyde, hydroxy, ether Higher lipophilicity
4-((3-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde 3-F 245.1 [M+H]+ Aldehyde, hydroxy, ether Lower molecular weight
4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid 2,6-Cl 340.20 (theoretical) Carboxylic acid, hydroxy, ether Enhanced metabolic stability

Key Findings :

  • Halogen Position and Lipophilicity: The 2,6-dichloro substitution pattern increases steric hindrance and lipophilicity compared to mono-chlorinated (e.g., 4-Cl) or asymmetrically dichlorinated (e.g., 2,4-Cl) analogs. This may improve membrane permeability and resistance to oxidative degradation .

Thiadiazole-Linked Derivatives

Table 2: Thiadiazole-Based Analogs

Compound Name Core Structure Key Modifications Biological Relevance
KC159 (4-(5-(2,6-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzoic acid) Thiadiazole + thioether Sulfur linker, carboxylic acid PIEZO1 agonist candidate
KC161/162 (Benzamide derivatives) Thiadiazole + amide Amide instead of carboxylic acid Improved solubility

Key Findings :

  • Thiadiazole cores may enhance binding to biological targets like ion channels .
  • Carboxylic Acid vs. Amide : The carboxylic acid group in the target compound provides stronger acidity (pKa ~2–3) compared to amides (pKa ~17–20), influencing ionization state and pharmacokinetics .

Stability and Degradation Pathways

Under oxidative stress, this compound is expected to undergo fragmentation similar to its analog 5-(2-((6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-hydroxybenzoic acid (m/z 499), which degrades into smaller fragments like 4-hydroxyisophthalic acid (m/z 182) and dichlorobenzyl-containing amines (m/z 319–363) .

Comparison with Less Halogenated Analogs :

  • Mono-chlorinated benzyloxy compounds (e.g., 4-Cl) show faster degradation due to reduced steric protection of the ether bond.
  • Fluorinated analogs (e.g., 3-F) may exhibit altered metabolic pathways due to fluorine’s electronegativity and resistance to enzymatic cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.